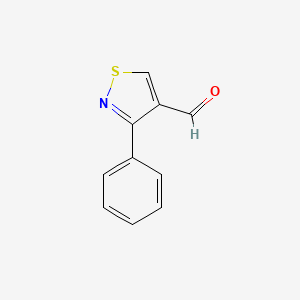

3-Phenyl-1,2-thiazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NOS |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

3-phenyl-1,2-thiazole-4-carbaldehyde |

InChI |

InChI=1S/C10H7NOS/c12-6-9-7-13-11-10(9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

RNJCQZKSTOBOGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC=C2C=O |

Origin of Product |

United States |

The Enduring Significance of Thiazole Containing Heterocycles in Organic Synthesis

Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, represent a privileged scaffold in the realm of organic synthesis. nbinno.comnih.govwisdomlib.org Their unique electronic and structural features bestow upon them a versatile reactivity profile, making them valuable building blocks for more complex molecular architectures. nbinno.comwjrr.org The thiazole (B1198619) ring is a common motif in a wide array of pharmaceuticals, agrochemicals, and materials science applications. nbinno.com

The aromatic nature of the thiazole ring, arising from the delocalization of pi-electrons, provides it with inherent stability. nih.gov At the same time, the presence of heteroatoms induces a specific charge distribution, creating reactive sites amenable to various chemical transformations. nbinno.comnih.gov This dual nature of stability and reactivity is a key factor in their widespread utility. For instance, the C2 position of the thiazole ring is known to have an acidic proton, rendering it susceptible to deprotonation and subsequent reaction with electrophiles. nih.govwikipedia.org

The significance of thiazole derivatives is prominently highlighted by their presence in numerous biologically active molecules. They form the core of various drugs, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.govresearchgate.netbohrium.com This broad spectrum of biological activity has continually fueled research into the synthesis of novel thiazole-containing compounds. researchgate.netfabad.org.tr Synthetic methodologies for thiazole ring construction are well-established and diverse, with the Hantzsch thiazole synthesis being a classic and widely used method. researchgate.netbepls.com

The Versatile Role of Aldehyde Functionality in Heterocyclic Chemistry

The aldehyde group (-CHO) is one of the most versatile functional groups in organic chemistry, and its presence on a heterocyclic ring, such as in 3-Phenyl-1,2-thiazole-4-carbaldehyde (B6207514), opens up a plethora of synthetic possibilities. mdpi.comchemistrytalk.org Aldehydes serve as crucial intermediates in the synthesis of a wide range of more complex structures and functional groups. mdpi.comnih.gov

The carbonyl carbon of the aldehyde is electrophilic, making it a prime target for nucleophilic attack. This reactivity allows for a variety of transformations, including:

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde yields a primary alcohol.

Condensation Reactions: Aldehydes readily undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and new carbon-carbon bonds, respectively. pharmaguideline.com The Knoevenagel condensation is a classic example of such a reaction. nih.gov

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene.

Cyclization Reactions: The aldehyde functionality can participate in intramolecular or intermolecular cyclization reactions to form new ring systems. nih.gov

In the context of heterocyclic chemistry, the introduction of an aldehyde group can be achieved through various formylation methods, with the Vilsmeier-Haack reaction being a common and effective technique for electron-rich heterocycles. mdpi.com The reactivity of heterocyclic aldehydes is instrumental in the construction of fused ring systems and in the derivatization of the parent heterocycle to modulate its biological or physical properties. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 1,2 Thiazole 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation and Mechanistic Insights

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Phenyl-1,2-thiazole-4-carbaldehyde (B6207514) would exhibit characteristic signals confirming its structure. The aldehyde proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The proton on the C5 position of the isothiazole (B42339) ring would also resonate as a singlet in the aromatic region. The protons of the phenyl group at the C3 position would typically appear as a multiplet between δ 7.40 and 8.00 ppm, corresponding to the ortho, meta, and para protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. The most downfield signal would correspond to the aldehydic carbon, generally appearing between δ 185-195 ppm. oregonstate.edu The carbon atoms of the isothiazole and phenyl rings would resonate in the aromatic region (δ 120-170 ppm). Quaternary carbons, such as C3 of the isothiazole ring and the ipso-carbon of the phenyl ring, would typically show weaker signals. dergipark.org.tr The specific chemical shifts of the isothiazole ring carbons (C3, C4, and C5) would be critical for distinguishing it from other isomers.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-C HO ) | 9.5 - 10.5 (s, 1H) | 185 - 195 |

| Isothiazole C5-H | 7.5 - 8.5 (s, 1H) | 115 - 125 |

| Phenyl (-C ₆H ₅) | 7.4 - 8.0 (m, 5H) | 125 - 140 |

| Isothiazole C 3 | - | 160 - 170 |

| Isothiazole C 4 | - | 140 - 150 |

| Isothiazole C 5 | - | 115 - 125 |

Note: These are predicted ranges based on general principles and data for similar structures. Actual values may vary.

Application of Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, within the phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the isothiazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be vital for confirming the connectivity of the molecule, for example, by showing a correlation from the aldehyde proton to the C4 carbon of the isothiazole ring, and from the C5-H to both C4 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is useful for confirming stereochemistry in derivatives. ipb.pt

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the FT-IR spectrum would be dominated by a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration, typically found in the range of 1680-1710 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic rings and the aldehyde group (around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively), and C=N and C=C stretching vibrations from the isothiazole and phenyl rings in the 1600-1450 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1710 (strong) |

| Aromatic C-H | Stretch | 3100 - 3000 (medium) |

| Aldehyde C-H | Stretch | 2850 - 2750 (medium, often two bands) |

| Aromatic/Heteroaromatic C=C, C=N | Stretch | 1600 - 1450 (variable) |

Mass Spectrometry: High-Resolution Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₀H₇NOS), HRMS would confirm the molecular formula by providing an exact mass measurement consistent with the calculated value.

Electron Ionization Mass Spectrometry (EI-MS) would reveal the compound's fragmentation pattern, offering further structural proof. The molecular ion peak (M⁺) would be prominent. Key fragmentation pathways for related thiazole (B1198619) structures often involve the cleavage of the thiazole ring and loss of small, stable molecules or radicals. sapub.orgresearchgate.net For this compound, characteristic fragments could arise from the loss of the aldehyde group (-CHO), a hydrogen cyanide molecule (HCN), or cleavage of the phenyl group. Analysis of these fragments helps to piece together the molecular structure.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide unequivocal proof of its structure. mdpi.com This technique would determine the exact bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the isothiazole ring and its orientation relative to the phenyl and aldehyde substituents. nih.gov Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture. nih.gov This level of detail is unmatched by other analytical methods and serves as the gold standard for structural elucidation.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Intermolecular interactions are fundamental in determining the solid-state packing and physical properties of molecular crystals. For this compound, two primary types of non-covalent interactions would be expected to govern its crystal architecture: hydrogen bonding and π-π stacking.

Hydrogen Bonding: Although the molecule does not possess classical hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor. The nitrogen atom of the thiazole ring and the oxygen atom of the carbaldehyde group are potential sites for weak hydrogen bonds with activated C-H donors from neighboring molecules. Interactions such as C-H···N and C-H···O are commonly observed in similar heterocyclic structures. For instance, the aromatic protons of the phenyl ring or the thiazole ring proton could engage in such interactions, leading to the formation of extended supramolecular networks.

π-π Stacking: The presence of two aromatic systems, the phenyl ring and the thiazole ring, strongly suggests the possibility of π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent rings. The stacking can occur in various geometries, including face-to-face or offset (slipped-stack) arrangements. In many phenyl-substituted heterocyclic compounds, both phenyl-phenyl and phenyl-heterocycle stacking are observed, contributing significantly to the crystal lattice stability. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å.

A hypothetical arrangement of these interactions is presented in the table below, based on observations from analogous structures.

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Weak Hydrogen Bond | C-H (Phenyl/Thiazole) | N (Thiazole) | 2.2 - 2.8 |

| Weak Hydrogen Bond | C-H (Phenyl/Thiazole) | O (Carbaldehyde) | 2.3 - 3.0 |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 |

| π-π Stacking | Phenyl Ring Centroid | Thiazole Ring Centroid | 3.3 - 3.8 |

This table is predictive and not based on experimental data for the target compound.

Conformational Analysis and Tautomerism Studies in Solid State

Conformational Analysis: The solid-state conformation of this compound would be primarily defined by the dihedral angle between the planes of the phenyl and thiazole rings. This angle is determined by a balance between conjugative effects, which favor planarity to maximize π-orbital overlap, and steric hindrance between ortho-hydrogens on the phenyl ring and substituents on the thiazole ring. In analogous structures, this dihedral angle can vary. For example, a similar compound, 3-phenyl-1,4,2-dithiazole-5-thione, exhibits near co-planarity between the rings, suggesting significant π-delocalization. A similar planar or near-planar conformation would be anticipated for this compound to facilitate electronic communication between the two ring systems.

Tautomerism: Tautomerism in heterocyclic compounds is a well-documented phenomenon. For 1,2-thiazole derivatives, potential tautomeric forms could arise from proton migration, although this is less common than in related systems like aminothiazoles. Given the structure of this compound, significant tautomerism in the solid state is not strongly expected, as there are no readily mobile protons (like in an amino or hydroxyl group) attached to the heterocyclic core. The aldehyde group is generally stable against keto-enol tautomerism in the solid state unless specific intermolecular interactions, such as strong hydrogen bonding, are present to stabilize the enol form.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectrum of this compound is expected to be characterized by absorption bands in the ultraviolet-visible (UV-Vis) region arising from π→π* and n→π* electronic transitions.

UV-Vis Absorption: The conjugated system encompassing the phenyl ring, the thiazole ring, and the carbaldehyde group would give rise to intense π→π* transitions. Based on data from related phenyl-thiazole derivatives, one would predict strong absorption maxima in the range of 280-350 nm. The less intense n→π* transitions, associated with the non-bonding electrons on the nitrogen and oxygen atoms, would likely appear as a shoulder or a weaker band at longer wavelengths, potentially overlapping with the π→π* bands. The solvent environment can influence the position of these bands; polar solvents typically cause a blue shift (hypsochromic shift) for n→π* transitions and a red shift (bathochromic shift) for π→π* transitions.

Fluorescence Spectroscopy: Many conjugated heterocyclic systems, including thiazole derivatives, exhibit fluorescence. Upon excitation at its absorption maximum, this compound would be expected to fluoresce. The emission wavelength is typically longer than the absorption wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the molecular conformation and the surrounding environment. Aggregation-induced emission or quenching are also phenomena observed in similar planar aromatic molecules.

A table of predicted spectral properties is provided below for illustrative purposes.

| Spectroscopy Type | Predicted λmax (nm) | Associated Transition |

| UV-Vis Absorption | 280 - 350 | π→π |

| UV-Vis Absorption | >340 | n→π (Shoulder) |

| Fluorescence Emission | 380 - 450 | π→π / π→n |

This table is predictive and not based on experimental data for the target compound.

Complementary Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound by precisely determining the percentage composition of its constituent elements. For this compound, with the molecular formula C₁₀H₇NOS, the theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur. This experimental data is then compared against the calculated values to verify the purity and identity of the compound.

The expected elemental analysis data is presented in the interactive table below.

| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 63.47 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.73 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.40 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.46 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.94 |

| Total | 189.23 | 100.00 |

This table represents theoretical calculated values for C₁₀H₇NOS.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the compound This compound are not present in the public domain. As a result, the generation of an article with specific research findings, data tables, and in-depth analysis for the requested sections is not possible.

The following outline points, which require specific computational data for "this compound," could not be addressed due to the absence of relevant studies:

Theoretical and Computational Studies on 3 Phenyl 1,2 Thiazole 4 Carbaldehyde

Intermolecular Interaction Analysis in Crystalline Structures

While general principles of these computational methods are well-established, applying them to a specific compound requires dedicated research that has not been published for 3-Phenyl-1,2-thiazole-4-carbaldehyde (B6207514). Information on related thiazole (B1198619) derivatives exists, but per the instructions to focus solely on the specified compound, this data cannot be used as a substitute.

Therefore, a scientifically accurate article adhering to the strict constraints of the request cannot be constructed.

Hirshfeld Surface Analysis for Quantifying Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, a detailed understanding of the crystal packing can be achieved.

For a molecule like this compound, Hirshfeld surface analysis would provide insights into the non-covalent interactions that govern its solid-state structure. These interactions are crucial for determining the physical properties of the compound, such as its melting point, solubility, and polymorphism.

Based on studies of similar thiazole derivatives, the primary intermolecular contacts expected for this compound would include H···H, C···H/H···C, O···H/H···O, N···H/H···N, and S···H/H···S interactions. nih.gov The presence of the phenyl ring and the thiazole ring may also lead to π-π stacking interactions.

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Phenylthiazole Derivative.

| Interaction Type | Percentage Contribution (%) |

| H···H | 35.0 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.2 |

| N···H/H···N | 10.8 |

| S···H/H···S | 8.5 |

| C···C | 5.0 |

| Other | 5.0 |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds. The actual values for this compound would require specific crystallographic data.

Non-Covalent Interaction (NCI) Index Analysis (e.g., Reduced Density Gradient - RDG)

The Non-Covalent Interaction (NCI) index, often visualized through Reduced Density Gradient (RDG) plots, is a computational method used to identify and characterize non-covalent interactions in molecular systems. jussieu.fr This analysis is based on the electron density (ρ) and its derivatives. The RDG is a dimensionless quantity that highlights regions of low electron density where non-covalent interactions occur.

When the RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of interactions can be distinguished:

Hydrogen bonds appear as strong, attractive interactions with low RDG values and negative sign(λ₂)ρ values.

Van der Waals interactions are characterized by low RDG values and sign(λ₂)ρ values close to zero.

Steric clashes or repulsive interactions are identified by low RDG values and positive sign(λ₂)ρ values.

For this compound, NCI-RDG analysis would allow for the visualization of the spatial distribution and nature of intramolecular and intermolecular non-covalent interactions. This could reveal, for instance, weak hydrogen bonds involving the aldehyde oxygen or the thiazole nitrogen, as well as van der Waals contacts between the phenyl and thiazole rings. These interactions play a significant role in determining the molecule's conformation and its aggregation behavior.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy barriers. For this compound, the carbaldehyde group is a key reactive site, susceptible to nucleophilic attack and condensation reactions.

For example, the formation of a Schiff base through the reaction of this compound with a primary amine is a common transformation. Density Functional Theory (DFT) calculations could be employed to model this reaction pathway. Such a study would involve:

Geometry optimization of the reactants, intermediates, transition states, and products.

Frequency calculations to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies.

Calculation of the reaction energy profile , detailing the energy changes along the reaction coordinate.

This would provide a quantitative understanding of the reaction's feasibility and kinetics. For instance, in the synthesis of acylhydrazone derivatives from similar phenylthiazole compounds, the condensation reaction with benzaldehyde (B42025) is a key step that could be mechanistically elucidated through computational studies. mdpi.com

Table 2: Hypothetical Calculated Energy Barriers for Key Steps in a Schiff Base Formation with this compound.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Nucleophilic attack of amine on the carbonyl carbon | 15.2 |

| 2 | Proton transfer to form a carbinolamine intermediate | 5.8 |

| 3 | Dehydration of the carbinolamine | 20.5 |

Note: These values are hypothetical and serve to illustrate the type of data that would be generated from a computational study of the reaction mechanism.

Molecular Dynamics Simulations for Conformational Landscapes (in non-biological contexts)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a molecule.

In a non-biological context, MD simulations of this compound could be used to explore its conformational landscape in various solvents and at different temperatures. Key aspects that could be investigated include:

Torsional flexibility: The rotation around the single bonds connecting the phenyl group to the thiazole ring and the carbaldehyde group to the thiazole ring.

Solvent effects: How the presence of different solvents influences the preferred conformations of the molecule.

Intermolecular aggregation: At higher concentrations, MD simulations could be used to study the initial stages of self-assembly and aggregation.

The results of such simulations would provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations. For example, MD simulations have been used to confirm the stable binding of thiazole derivatives, which could be adapted to study the conformational stability of this compound in different environments. nih.gov

Applications and Research Utility of 3 Phenyl 1,2 Thiazole 4 Carbaldehyde in Organic Synthesis

Fundamental Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive functional groups on the 3-Phenyl-1,2-thiazole-4-carbaldehyde (B6207514) scaffold allows for its elaboration into a wide array of intricate heterocyclic systems. The aldehyde functionality provides a convenient handle for various condensation and cyclization reactions, enabling the fusion of additional heterocyclic rings onto the thiazole (B1198619) core.

A significant application of this compound is in the synthesis of hybrid molecules containing multiple heterocyclic moieties. These hybrid structures are of great interest in medicinal chemistry due to their potential for enhanced biological activity. The aldehyde group can readily react with compounds containing hydrazine or substituted hydrazine functionalities to form thiazole-pyrazole hybrids. For instance, the condensation of a thiazole carbaldehyde with a thiosemicarbazide, followed by cyclization, can lead to the formation of thiazole-thiadiazole systems. This approach allows for the creation of diverse molecular frameworks by varying the substituents on the reacting partners. The hybridization of thiazole and pyrazoline moieties has been recognized as an innovative approach in drug discovery, leading to novel compounds with enhanced therapeutic potential ekb.eg.

The synthesis of thiazole-clubbed pyrazole derivatives has been efficiently achieved through multi-step reactions. chemrj.org While specific examples starting directly from this compound are not detailed in the provided search results, the general synthetic strategies for creating such hybrids often involve the reaction of a thiazole aldehyde with a suitable nitrogen-containing reagent to form the pyrazole ring. For example, a general route involves the Vilsmeier-Haack cyclization reaction with DMF/POCl3 to produce substituted carbaldehydes, which are then reacted with substituted amino-thiazoles to yield thiazole-pyrazole derivatives. chemrj.org

Similarly, the synthesis of 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety has been reported, showcasing the versatility of these building blocks in creating complex heterocyclic systems. mdpi.com

Beyond the synthesis of fused heterocyclic systems, this compound is a precursor to a wide range of chemically diverse scaffolds. The aldehyde group can be transformed into various other functional groups, such as alcohols, carboxylic acids, imines, and oximes, each opening up new avenues for molecular elaboration. This functional group interconversion allows for the introduction of different pharmacophores and the fine-tuning of the molecule's physicochemical properties. Thiazole-based scaffolds are considered attractive for the development of new antibacterial and antifungal candidates. nih.gov The versatility of the thiazole ring, combined with the reactivity of the aldehyde, makes this compound a valuable starting material for the generation of compound libraries for drug discovery and materials science research. nih.govnih.gov

The following table summarizes the utility of this compound as a precursor:

| Functional Group Transformation | Resulting Scaffold Type | Potential Applications |

| Oxidation of aldehyde | Thiazole-4-carboxylic acid | Introduction of acidic functionalities, further derivatization |

| Reduction of aldehyde | (3-Phenyl-1,2-thiazol-4-yl)methanol | Introduction of hydroxyl group for esterification or etherification |

| Reductive amination | N-Substituted aminomethyl-thiazoles | Introduction of basic nitrogen atoms, modification of solubility |

| Wittig reaction | Vinyl-substituted thiazoles | Carbon-carbon bond formation, access to conjugated systems |

Intermediate in the Development of Novel Synthetic Methodologies

The reactivity of this compound makes it a useful substrate for the development and optimization of new synthetic methods. ekb.egmdpi.com Its well-defined structure and the predictable reactivity of the aldehyde group allow researchers to test the scope and limitations of new catalytic systems, reaction conditions, and synthetic strategies. For instance, it can be employed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering an efficient route to novel molecular frameworks. The development of new methods for the synthesis of thiazole-containing hybrids is an active area of research. nih.govacs.org

Applications in Materials Chemistry and Coordination Chemistry

The utility of this compound extends beyond traditional organic synthesis into the realms of materials chemistry and coordination chemistry. The nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atom of the aldehyde group, can act as coordination sites for metal ions.

The aldehyde group of this compound can be readily converted into a variety of chelating ligands for the synthesis of organometallic compounds. For example, condensation with primary amines can yield Schiff base ligands, which are known to form stable complexes with a wide range of metal ions. These organometallic complexes can exhibit interesting photophysical, catalytic, and magnetic properties. The thiazole moiety itself can coordinate to metal centers, and thiazole-containing ligands have been used in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net Thiazole-based ligands are recognized for their potential in various applications, including the production of light-emitting diodes and photochromic materials. researchgate.net The resulting metal complexes have potential applications in catalysis and as luminescent materials. mdpi.comnih.gov

The following table provides examples of ligand types that can be synthesized from this compound and their potential applications in coordination chemistry:

| Ligand Type | Synthesis from this compound | Potential Applications of Metal Complexes |

| Schiff Base | Condensation with a primary amine | Catalysis, sensing, magnetic materials |

| Hydrazone | Condensation with a hydrazine derivative | Luminescent materials, biological imaging |

| Oxime | Reaction with hydroxylamine | Extraction and separation of metals |

Synthons for Hydrogen-Bonded Organic Frameworks (HOFs) and Other Materials

This compound is a molecule of interest in the field of crystal engineering and materials science, particularly as a potential synthon for the construction of supramolecular architectures such as hydrogen-bonded organic frameworks (HOFs). HOFs are porous, crystalline materials assembled from organic building blocks linked by directional hydrogen bonds. The specific arrangement of functional groups in this compound offers several potential sites for forming the non-covalent interactions that are fundamental to the structure of HOFs and other ordered organic materials.

The utility of this compound as a synthon stems from the presence of specific hydrogen bond acceptor and donor sites. The nitrogen atom of the 1,2-thiazole ring and the oxygen atom of the carbaldehyde group are primary hydrogen bond acceptors. The aromatic protons on the phenyl ring and the proton on the thiazole ring can act as weak hydrogen bond donors. These interactions, though weaker than conventional hydrogen bonds, can play a significant role in directing the assembly of molecules in the solid state.

Detailed analysis of related structures reveals that molecules containing thiazole, phenyl, and carbaldehyde motifs frequently engage in a network of weak intermolecular interactions. For instance, crystal structures of similar heterocyclic aldehydes show the formation of dimers and layered sheets through C—H···O and C—H···N interactions. nih.gov In these arrangements, the aldehyde oxygen acts as a robust acceptor for hydrogen bonds from the C-H groups of neighboring molecules.

The combination of a directional carbaldehyde group, a thiazole ring with a hydrogen-bonding acceptor nitrogen atom, and a phenyl group capable of multiple weak interactions makes this compound a versatile building block. By modifying the substitution on the phenyl ring, it is possible to tune the electronic properties and steric profile of the molecule, thereby influencing the resulting supramolecular structure. This tunability is a key aspect in the rational design of functional materials, including HOFs with tailored pore sizes and chemical properties for applications in gas storage, separation, and catalysis.

Table of Potential Intermolecular Interactions Involving this compound

| Interaction Type | Donor | Acceptor | Significance in Supramolecular Assembly |

| Hydrogen Bond | C-H (Phenyl/Thiazole) | O (Carbaldehyde) | Formation of dimers and extended chains. |

| Hydrogen Bond | C-H (Phenyl/Thiazole) | N (Thiazole) | Directional control in crystal packing. |

| π-Interaction | C-H | π-system (Phenyl) | Stabilization of layered structures. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to close packing and thermal stability. |

Future Perspectives in the Academic Research of 3 Phenyl 1,2 Thiazole 4 Carbaldehyde

Emerging Synthetic Strategies and Methodological Refinements

While classical methods for the synthesis of the isothiazole (B42339) ring are established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to 3-Phenyl-1,2-thiazole-4-carbaldehyde (B6207514) and its analogues. researchgate.net Methodological refinements are anticipated to improve yield, reduce waste, and expand the accessibility of these compounds.

Key areas for future investigation include:

Green Chemistry Approaches: Conventional synthetic methods often rely on hazardous reagents and solvents. nih.govresearcher.life Future strategies will likely incorporate green chemistry principles, such as the use of eco-friendly solvents (e.g., water, ionic liquids), microwave irradiation, or ultrasound-assisted synthesis to reduce reaction times and environmental impact. nih.govresearcher.life The development of a neat (solvent-free) synthesis, perhaps promoted by agents like ammonium (B1175870) thiocyanate (B1210189) as seen in related isothiazole syntheses, presents an attractive and environmentally benign goal. rsc.org

One-Pot and Telescoped Reactions: To streamline the synthesis, the development of one-pot procedures where multiple reaction steps are performed sequentially in the same vessel without isolating intermediates will be a priority. researchgate.net This approach improves efficiency, reduces solvent waste, and simplifies purification processes.

Novel Catalytic Systems: Exploration of new catalysts, including transition metals or organocatalysts, could provide milder reaction conditions and improved selectivity for the construction of the isothiazole core or the introduction of the carbaldehyde group.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow chemistry platform could enable more efficient and reproducible production for further studies.

Table 1: Potential Future Synthetic Strategies

| Strategy | Potential Advantage | Key Refinement Area |

|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of frequency, power, and temperature for isothiazole ring formation. |

| One-Pot Telescoped Reactions | Increased efficiency, reduced waste, operational simplicity. researchgate.net | Development of compatible reaction conditions for sequential steps. |

| Neat (Solvent-Free) Synthesis | Environmentally benign, simplified workup, potential for cost reduction. rsc.org | Identification of suitable solid supports or promoters to facilitate the reaction. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The carbaldehyde group at the 4-position is a key functional handle that allows for a vast array of chemical transformations, making this compound an ideal building block for creating molecular diversity. Future research should focus on exploring its reactivity in novel and unprecedented ways.

Multicomponent Reactions (MCRs): The aldehyde functionality is a prime candidate for use in MCRs, such as the Ugi or Passerini reactions. This would allow for the rapid assembly of complex molecules incorporating the 3-phenylisothiazole (B82050) scaffold in a single, highly efficient step, generating libraries of novel compounds for biological screening.

Condensation and Cyclization Reactions: Beyond simple Schiff base and hydrazone formation, the aldehyde can be reacted with a wide range of binucleophiles to construct novel fused heterocyclic systems. For example, reaction with compounds containing active methylene (B1212753) groups adjacent to a nitrile can lead to the formation of fused pyridine (B92270) or pyran rings. nih.gov

Asymmetric Synthesis: The development of stereoselective reactions involving the carbaldehyde group, such as asymmetric aldol (B89426) additions or organocatalyzed alpha-functionalization, could lead to the synthesis of chiral derivatives with potentially unique biological activities.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could unlock novel reactivity patterns for the isothiazole ring or the aldehyde group, enabling transformations that are difficult to achieve with traditional thermal methods.

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel molecules, accelerating the discovery process and reducing reliance on trial-and-error synthesis. nih.gov

Structure-Based Drug Design: If a biological target is identified, molecular docking simulations can be used to predict the binding affinity and orientation of this compound derivatives within the target's active site. rsc.orgnih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted potency.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate key electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and atomic charges. nih.gov These calculations provide insights into the molecule's reactivity, stability, and potential for use in electronic materials.

Pharmacokinetic (ADMET) Prediction: A significant challenge in drug discovery is ensuring that a potent compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico tools can predict these properties for virtual derivatives, allowing researchers to filter out compounds with likely poor pharmacokinetic profiles early in the design phase.

Table 2: Application of Computational Methods in Derivative Design

| Computational Method | Predicted Property / Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Binding affinity and mode to biological targets (e.g., enzymes, receptors). nih.gov | Design of potent and selective inhibitors for therapeutic targets. |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, HOMO-LUMO gap. nih.gov | Understanding of chemical reactivity and potential for materials science applications. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Development of predictive models to guide the design of more active compounds. |

Synergistic Experimental and Theoretical Research Endeavors

The most rapid and insightful advances in the study of this compound will emerge from research programs that tightly integrate experimental synthesis and evaluation with theoretical computations. rsc.org This synergistic approach creates a feedback loop where each discipline informs and guides the other.

A future research workflow could involve:

Initial Computational Screening: Using DFT and molecular docking, a virtual library of derivatives based on the this compound scaffold is designed and screened against a specific biological target or for desired electronic properties.

Targeted Synthesis: The most promising candidates identified through computation are then synthesized using efficient and refined experimental methods.

Experimental Validation: The synthesized compounds are subjected to in vitro biological assays or physical property measurements to validate the computational predictions.

Model Refinement: The experimental results are used to refine the computational models, improving their predictive accuracy for the next cycle of design and synthesis.

This iterative cycle of design, synthesis, and testing, guided by a close collaboration between computational and experimental chemists, will be crucial for efficiently exploring the chemical space around this scaffold and developing novel compounds with optimized properties for specific applications, be it in medicine or materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Phenyl-1,2-thiazole-4-carbaldehyde?

- Methodology : A common approach involves condensation reactions between substituted aldehydes and thiazole precursors. For example, refluxing substituted benzaldehyde derivatives with thiazole intermediates in ethanol with catalytic glacial acetic acid (4–6 hours), followed by solvent evaporation under reduced pressure and purification via recrystallization . Oxidative cyclization methods, as demonstrated in heterocyclic synthesis (e.g., using 2-hydrazinopyridine and benzaldehyde), may also be adapted for this compound .

- Key Considerations : Reaction time, solvent polarity, and acid catalysis significantly influence yield and purity. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : and NMR can identify aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~9.8 ppm). Substituent-induced chemical shifts in related oxadiazole derivatives highlight the importance of comparative spectral databases .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly for verifying the thiazole ring geometry and phenyl group orientation .

- Validation : Cross-reference with IR (C=O stretch ~1700 cm) and mass spectrometry (e.g., molecular ion peak at m/z 191.2 for CHNOS) .

Q. How does the aldehyde functional group influence the reactivity of this compound?

- Methodology : The aldehyde group participates in nucleophilic additions (e.g., forming hydrazones or Schiff bases). Test reactivity by reacting with hydrazine derivatives (e.g., 4-amino-triazoles) under mild acidic conditions .

- Data Insight : In related thiazole carbaldehydes, the electron-withdrawing nature of the aldehyde enhances electrophilicity, facilitating reactions with amines or thiols .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMSO) on conformational stability .

- Validation : Compare computational results with experimental UV-Vis spectra (e.g., λ in acetonitrile) .

Q. How do substituents on the phenyl ring modulate the biological activity of this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -NO, -Cl) or electron-donating (-OCH) groups. Assess bioactivity (e.g., antimicrobial or anti-inflammatory) via in vitro assays .

- Data Analysis : Use regression models to correlate Hammett constants (σ) with IC values .

- Case Study : Fluorine substitution at the para position (as in 2-(4-Fluorophenyl)-1,3-thiazole-4-carbaldehyde) enhances metabolic stability in pharmacokinetic studies .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.